Ethyl (3,4-Dimethylphenyl)difluoroacetate
Overview
Description
Ethyl (3,4-Dimethylphenyl)difluoroacetate is an organic compound with the molecular formula C12H14F2O2 and a molecular weight of 228.235. This compound is characterized by the presence of an ethyl ester group attached to a difluoroacetate moiety, which is further connected to a 3,4-dimethylphenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3,4-Dimethylphenyl)difluoroacetate typically involves the esterification of 3,4-dimethylphenylacetic acid with ethyl difluoroacetate. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using advanced separation techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,4-Dimethylphenyl)difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoroacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylacetophenone.
Reduction: Formation of 3,4-dimethylphenylethanol.
Substitution: Formation of substituted difluoroacetates.
Scientific Research Applications
Ethyl (3,4-Dimethylphenyl)difluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (3,4-Dimethylphenyl)difluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The difluoroacetate moiety can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Ethyl (3,4-Dimethylphenyl)difluoroacetate can be compared with similar compounds such as:
Ethyl difluoroacetate: Lacks the 3,4-dimethylphenyl group, making it less complex.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (3,4-Dimethylphenyl)acetate: Lacks the difluoroacetate moiety, resulting in different reactivity.
The uniqueness of this compound lies in its combination of the difluoroacetate and 3,4-dimethylphenyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-(3,4-dimethylphenyl)-2,2-difluoroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOLHMZVPIJUDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)C)C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253473 | |
Record name | Ethyl α,α-difluoro-3,4-dimethylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027514-17-5 | |
Record name | Ethyl α,α-difluoro-3,4-dimethylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-difluoro-3,4-dimethylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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